3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one
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Overview
Description
The compound “3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one” is a brominated pyridine derivative. Pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using cross-coupling reactions . For instance, Suzuki cross-coupling reactions have been used to synthesize pyridine derivatives .Scientific Research Applications
Efficient Synthesis and Biological Applications
Synthesis of Biheterocycles
A precursor closely related to the chemical , 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, was utilized for synthesizing a series of (1,2,3-triazol-1-yl)methylpyrimidine biheterocycles. These compounds may have potential applications in medicinal chemistry and biological studies (Aquino et al., 2017).
Antibacterial and Antifungal Properties
A derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for antibacterial and antifungal activities, showing promising results (Rao et al., 2013).
Synthesis of Trifluoromethylthiazoles
3-Bromo-1,1,1-trifluoropropan-2-one reacted with thiourea to yield 4-trifluoromethylthiazoles. These compounds were applied in azo dye synthesis, indicating potential industrial applications (Tanaka et al., 1991).
Chemical Synthesis Techniques
Pyridylcarbene Formation
The decomposition of a related compound, 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, led to the formation of a pyridylcarbene intermediate, indicating potential applications in the synthesis of complex organic compounds (Abarca et al., 2006).
Amination of Polyhalopyridines
A related compound, 5-bromo-2-chloropyridine, was efficiently aminated using a palladium-Xantphos complex, indicating the versatility of these bromopyridines in organic synthesis (Ji et al., 2003).
Synthesis of Novel Compounds
Novel Azetidine Derivative Synthesis
The synthesis of new azetidine derivatives, potentially for pharmacological applications, was achieved using a compound structurally similar to 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one (Rao et al., 2013).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process relevant to environmental chemistry and sustainable synthesis, was researched, demonstrating the potential of bromopyridines in novel synthetic processes (Feng et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as 1-(5-bromo-pyridin-2-yl)-3-[2-(6-fluoro-2-hydroxy-3-propionyl-phenyl)-cyclopropyl]-urea and 4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid have been shown to interact with the Gag-Pol polyprotein and Genome polyprotein respectively . These proteins play crucial roles in the life cycle of certain viruses.
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in the biological activity of the target proteins .
Biochemical Pathways
The interaction of similar compounds with viral proteins suggests that they may affect the viral replication pathway .
Result of Action
Similar compounds have been shown to inhibit the activity of certain viral proteins, potentially leading to a decrease in viral replication .
properties
IUPAC Name |
3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-5-1-2-6(13-4-5)3-7(14)8(10,11)12/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUEXOFDLXCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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